(S)-3-Amino-4-(3,4-difluorophenyl)butanoic acid hydrochloride is a chiral compound with significant relevance in chemical and biological research. Its molecular formula is , and it has a molecular weight of approximately 251.66 g/mol. This compound is characterized by the presence of an amino group, a butanoic acid moiety, and a difluorophenyl group, which contribute to its unique chemical properties and potential applications in various scientific fields.
This compound can be sourced from chemical suppliers specializing in research-grade materials. It falls under the classification of beta-amino acids, which are important in both biological systems and pharmaceutical applications. The specific structure of (S)-3-Amino-4-(3,4-difluorophenyl)butanoic acid hydrochloride allows it to be utilized in diverse research contexts, particularly in medicinal chemistry.
The synthesis of (S)-3-Amino-4-(3,4-difluorophenyl)butanoic acid hydrochloride typically involves several steps:
This multi-step synthesis process highlights the importance of careful selection of reagents and conditions to achieve high yields and purity.
The molecular structure of (S)-3-Amino-4-(3,4-difluorophenyl)butanoic acid hydrochloride can be described as follows:
This structure indicates the presence of both hydrophilic (amino and carboxylic acid groups) and hydrophobic (difluorophenyl group) regions, which can influence its solubility and interaction with biological targets.
(S)-3-Amino-4-(3,4-difluorophenyl)butanoic acid hydrochloride is involved in several types of chemical reactions:
These reactions are essential for synthesizing more complex molecules and exploring the compound's reactivity in various chemical environments.
The mechanism of action for (S)-3-Amino-4-(3,4-difluorophenyl)butanoic acid hydrochloride involves its interaction with specific molecular targets such as enzymes and receptors.
The compound can inhibit enzyme activity by binding to the active site or allosteric sites on target proteins. This binding modulates biochemical pathways that are critical for various physiological processes. The difluorophenyl group enhances binding affinity due to increased hydrophobic interactions .
In vitro studies suggest that this compound may have potential as a neuromodulator by influencing neurotransmitter release and synaptic transmission.
Relevant data regarding melting point or boiling point may not be readily available but can be determined through experimental methods.
(S)-3-Amino-4-(3,4-difluorophenyl)butanoic acid hydrochloride has diverse applications across various scientific domains:
The unique structural characteristics of this compound make it a valuable candidate for further research in medicinal chemistry and drug development.
The synthesis of enantiomerically pure (S)-3-amino-4-(3,4-difluorophenyl)butanoic acid leverages stereoselective methodologies to establish the chiral β-amino acid core. A prominent approach involves chiral auxiliary-mediated alkylation, where Evans' oxazolidinones or pseudoephedrine derivatives direct the stereochemistry during the addition of 3,4-difluorophenyl nucleophiles to α,β-unsaturated precursors. This method achieves enantiomeric excess (ee) >98% but requires additional steps for auxiliary removal [3] [8]. Alternatively, enzymatic resolution using immobilized lipases or transaminases selectively hydrolyzes racemic esters or amides. For instance, ω-transaminases convert ketone precursors to the (S)-amine with 90–95% ee, though substrate specificity limits yield scalability [6].
Table 1: Enantioselective Synthesis Approaches
Method | Reagents/Conditions | ee (%) | Yield (%) | Limitations |
---|---|---|---|---|
Chiral Auxiliary | Evans' oxazolidinone, LDA, alkylation, hydrolysis | >98 | 75–80 | Multi-step, auxiliary recovery |
Enzymatic Resolution | ω-Transaminase, IPA/ammonia buffer, 37°C | 90–95 | 60–70 | Substrate constraints |
Asymmetric Hydrogenation | Ru-(S)-BINAP, 80 psi H₂, MeOH | 99 | 85–90 | Catalyst cost |
A third strategy employs asymmetric hydrogenation of enamide intermediates using Ru-(S)-BINAP catalysts under hydrogen pressure (60–80 psi), affording near-quantitative ee (99%) and yields >85%. This method is favored industrially due to fewer steps but necessitates rigorous exclusion of oxygen to prevent catalyst deactivation [3] [6].
Protected derivatives of (S)-3-amino-4-(3,4-difluorophenyl)butanoic acid enable its seamless incorporation into peptide chains. Boc-protected intermediates (e.g., Boc-(S)-3-amino-4-(3,4-difluorophenyl)butanoic acid) are synthesized by reacting the free amine with di-tert-butyl dicarbonate in dichloromethane with a base catalyst (triethylamine or DMAP). This yields the Boc derivative with >95% purity, though prolonged reaction times risk di-Boc impurity formation [8]. Fmoc protection uses 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in dioxane/water mixtures, providing orthogonal deprotection under basic conditions (piperidine/DMF). Fmoc derivatives exhibit superior solubility in polar aprotic solvents like DMF or NMP, facilitating resin loading in SPPS [7].
For SPPS integration, Wang or Rink amide resins are esterified with the carboxyl group of the protected amino acid using coupling agents (DIC/HOBt). Loading efficiencies reach 0.8–1.0 mmol/g, with minimal epimerization confirmed by HPLC monitoring. After peptide assembly, TFA cleavage (95% TFA, 2.5% TIS) removes Boc groups while preserving the acid-labile 3,4-difluorophenyl moiety [9].
Catalytic asymmetric hydrogenation represents the most efficient route for large-scale production of the (S)-enantiomer. The prochiral enamide precursor, (Z)-3-acetylamino-4-(3,4-difluorophenyl)but-2-enoic acid, undergoes hydrogenation using chiral Ru-(S)-BINAP complexes (0.5 mol%) in methanol at 50°C and 80 psi H₂. This achieves 99% ee and 92% isolated yield, with catalyst turnover numbers (TON) exceeding 10,000. Critical parameters include:
Table 2: Hydrogenation Optimization Parameters
Variable | Optimal Condition | Impact on ee/Yield | Mechanistic Role |
---|---|---|---|
Catalyst | Ru-(S)-BINAP | 99% ee, >90% yield | Chiral pocket for substrate binding |
H₂ Pressure | 60–80 psi | Lower pressure: 85% ee | Rate control and stereoselectivity |
Temperature | 45–55°C | >55°C: Ee erosion (80%) | Kinetic vs. thermodynamic control |
Additive | 1.0 eq. CH₃COOH | No additive: 70% ee | Proton shuttle for imine formation |
Alternative catalysts like Rh-DuPhos show comparable ee but suffer from higher metal leaching, complicating pharmaceutical purification [8].
Conversion to the hydrochloride salt enhances crystallinity and stability. The free amine is dissolved in anhydrous ethyl acetate or MTBE, and HCl gas is bubbled at 0–5°C, yielding a white crystalline solid with >99.5% chiral purity. Process controls include:
Stability studies under ICH guidelines reveal:
Table 3: Hydrochloride Salt Stability Profile
Condition | Duration | Purity Retention (%) | Major Degradant |
---|---|---|---|
25°C/60% RH | 6 months | 99.8 | None detected |
40°C/75% RH | 3 months | 98.2 | Lactam (0.7%) |
Aqueous solution (pH 2.0) | 7 days | 95.1 | Lactam (4.5%) |
Photolysis (300–400 nm) | 48 hours | 97.3 | Dehalogenated byproduct |
CAS No.: 37223-96-4
CAS No.: 478-94-4
CAS No.: 2889-26-1
CAS No.: 50409-81-9
CAS No.: 94087-41-9